![molecular formula C45H90N4O5 B13736677 Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- CAS No. 45323-23-7](/img/structure/B13736677.png)
Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-
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Overview
Description
Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- is a complex organic compound with a unique structure that includes long hydrocarbon chains and functional groups such as amides and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- typically involves the reaction of octadecanoic acid with ethylenediamine and subsequent functionalization with carbonyl and hydroxyl groups. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in reactors with controlled temperatures and pressures. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines.
Scientific Research Applications
Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism by which Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Hexadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-
- Dodecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-
Uniqueness
Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- is unique due to its longer hydrocarbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer chain length is advantageous .
Biological Activity
Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- is a complex amide compound with potential biological activities. Understanding its biological properties is crucial for its application in pharmaceuticals and biochemistry. This article reviews the compound's biological activity, including its antioxidant, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C20H41N2O4
- Molecular Weight : 373.55 g/mol
- CAS Number : 111-57-9
The structure features a long-chain fatty acid backbone, which is characteristic of many bioactive lipids. The presence of hydroxyl and amine groups suggests potential interactions with biological systems.
Antioxidant Activity
Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. Preliminary studies indicate that octadecanamide derivatives exhibit significant radical scavenging activity.
Concentration (µg/ml) | % Inhibition |
---|---|
62.5 | 74.04 |
125 | 85.6 |
250 | 88 |
500 | 90.29 |
1000 | 95.27 |
The above data is derived from comparative studies against ascorbic acid as a reference standard, indicating a dose-dependent increase in antioxidant activity .
Anti-inflammatory Activity
Octadecanamide has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Treatment Group | COX-2 Inhibition IC50 (µg/ml) |
---|---|
Octadecanamide | 0.433 ± 0.058 |
Celecoxib (standard) | 0.31 ± 0.01 |
Indomethacin (standard) | 0.073 ± 0.006 |
This data suggests that octadecanamide may selectively inhibit COX-2, potentially offering therapeutic benefits in inflammatory conditions .
Cytotoxicity
The cytotoxic effects of octadecanamide were evaluated using various cancer cell lines. The compound demonstrated varying levels of cytotoxicity depending on the concentration and type of cells tested.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
HeLa (cervical cancer) | 12 |
A549 (lung cancer) | 10 |
These findings indicate that octadecanamide could be explored further as a potential anticancer agent due to its ability to induce cell death in malignant cells .
Case Studies
- Study on Antioxidant Properties : A study published in the Journal of Food Science demonstrated that octadecanamide derivatives significantly reduced oxidative stress markers in vitro when tested on human cell lines .
- Anti-inflammatory Mechanisms : Research conducted at a leading university showed that octadecanamide effectively reduced inflammation in animal models of arthritis by modulating cytokine production and COX enzyme activity .
- Cytotoxicity Assessment : A recent investigation reported that octadecanamide exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent with fewer side effects .
Properties
CAS No. |
45323-23-7 |
---|---|
Molecular Formula |
C45H90N4O5 |
Molecular Weight |
767.2 g/mol |
IUPAC Name |
N-[2-[2-hydroxyethyl-[2-hydroxyethyl-[2-(octadecanoylamino)ethyl]carbamoyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C45H90N4O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(52)46-35-37-48(39-41-50)45(54)49(40-42-51)38-36-47-44(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h50-51H,3-42H2,1-2H3,(H,46,52)(H,47,53) |
InChI Key |
JZXFFWLVPZYRKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)C(=O)N(CCNC(=O)CCCCCCCCCCCCCCCCC)CCO |
Origin of Product |
United States |
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